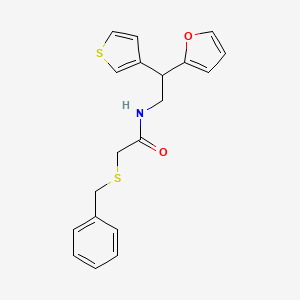

2-(benzylthio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(benzylthio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of thioacetamide derivatives and has been studied extensively for its biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Innovative Synthetic Methods : Research has explored innovative synthetic pathways for creating complex molecules involving furan and thiophene derivatives. For instance, In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction has been utilized for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, showcasing a methodology with good yields, high selectivity, low catalyst loading, and faster reaction times (B. Reddy et al., 2012). Similarly, reactions of 2-benzamido-4,5-dihydro-3-thiophene(and -3-furan)carbonitriles with ethyl acetoacetate have led to novel ethyl 2-(5,6-dihydro-2-phenylthieno(and furo)[2,3-d]pyrimidin-4-yl)-3-oxobutanoates (H. Maruoka et al., 2001).

Polymeric Applications

Development of Hybrid Polymers : Novel hybrid polymers with thiophenylanilino and furanylanilino backbones have been reported. These polymers, characterized by substituted phenyl side groups, offer insights into the synthesis of electroactive materials with potential applications in electronic devices (Lawrence C. Baldwin et al., 2008).

Material Science and Nanotechnology

Nanoparticle Synthesis : Research on Hg(II) dithiocarbamate complexes has provided a new precursor for HgS nanoparticles, showcasing the utility of furan and thiophene derivatives in nanomaterial synthesis. These findings highlight the potential for creating materials with unique properties and applications in various technological fields (S. Dar et al., 2015).

Photocatalytic Applications

Photoinduced Oxidative Annulation : Studies have demonstrated the utility of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones in photoinduced direct oxidative annulation processes. This research opens avenues for the synthesis of highly functionalized polyheterocyclic compounds, which could be crucial for developing new photocatalysts and materials for energy conversion (Jin Zhang et al., 2017).

Anticancer Research

Synthesis and Anticancer Activity : The preparation of 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives from 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides and their testing for anticancer activity signifies the role of furan and thiophene derivatives in developing potential therapeutic agents. This work highlights the possibility of discovering new anticancer drugs based on these heterocyclic frameworks (V. Horishny et al., 2021).

Propriétés

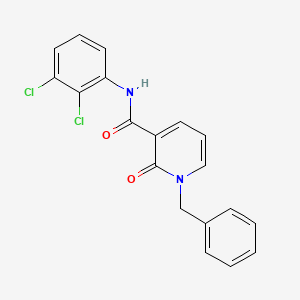

IUPAC Name |

2-benzylsulfanyl-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S2/c21-19(14-24-12-15-5-2-1-3-6-15)20-11-17(16-8-10-23-13-16)18-7-4-9-22-18/h1-10,13,17H,11-12,14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXCKXDLVYEQCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC(C2=CSC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2513560.png)

![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2513561.png)

![N'-(2-Ethoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2513563.png)

![2-{[1-(4-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2513568.png)

![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2513569.png)

![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2513571.png)

![(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride](/img/structure/B2513573.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-[(2,4-dichloropyridin-3-yl)sulfonyl]piperazine](/img/structure/B2513576.png)

![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2513577.png)